N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide
Description
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide is a pyrazolo[3,4-d]pyrimidine derivative featuring a phenyl group at the 1-position and a 2-propylpentanamide side chain at the 5-position. This compound belongs to a class of fused heterocyclic structures known for their diverse pharmacological activities, including anticancer, antibacterial, and kinase-inhibitory properties . The pyrazolopyrimidine core facilitates interactions with biological targets such as EGFR (epidermal growth factor receptor) and bacterial enzymes, while the amide side chain enhances solubility and target specificity .
Properties
IUPAC Name |
N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-2-propylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-3-8-14(9-4-2)18(25)22-23-13-20-17-16(19(23)26)12-21-24(17)15-10-6-5-7-11-15/h5-7,10-14H,3-4,8-9H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNCRKGJGMGNGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide typically involves the cyclization of appropriate hydrazine and pyrimidine precursors. The process includes steps like:
Formation of the Pyrazole Ring: Hydrazine reacts with a diketone or similar compound to form the pyrazole ring.
Pyrimidine Ring Construction: The pyrazole intermediate undergoes further reactions with guanidine or related compounds to form the pyrimidine ring.
Amide Formation: The addition of the propylpentanamide group occurs through amidation reactions with carboxylic acids or their derivatives, often facilitated by coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).
Industrial production methods: Scaling up these syntheses for industrial production involves optimizing reaction conditions to ensure high yields and purity. This often includes:
Use of efficient catalysts: to speed up the reactions without compromising the product quality.
Optimization of solvent systems: to maintain reaction consistency and facilitate product recovery.
Chemical Reactions Analysis
Types of reactions it undergoes
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) are commonly employed.
Substitution: Electrophilic and nucleophilic substitutions can occur, especially at the phenyl and pyrazole rings.
Common reagents and conditions
Oxidation: KMnO₄ in aqueous or alkaline medium at elevated temperatures.
Reduction: NaBH₄ in methanol or LiAlH₄ in ether under inert atmospheres.
Substitution: For electrophilic substitution, reagents like bromine or nitronium ions; for nucleophilic substitution, reagents like sodium methoxide or sodium hydride.
Major products formed
Oxidation products: Can include carboxylic acids, ketones, or aldehydes.
Reduction products: Alcohols or amines.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: Acts as a catalyst or catalyst precursor in organic synthesis.
Ligand Design: Used in the design of ligands for metal coordination complexes.
Biology
Anti-inflammatory agents: These compounds have shown potential in reducing inflammation.
Antiviral and Anticancer properties: Exhibits activity against certain viral strains and cancer cell lines.
Medicine
Drug Development: A promising candidate for the development of new therapeutic agents due to its broad spectrum of biological activities.
Industry
Material science:
Agriculture: Can be used to develop agrochemicals.
Mechanism of Action
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide exerts its effects through several molecular targets and pathways:
Enzyme Inhibition: Binds to and inhibits specific enzymes involved in inflammatory and viral pathways.
DNA Intercalation: Intercalates into DNA, disrupting replication processes in cancer cells.
Signal Transduction Modulation: Interferes with cellular signaling pathways, affecting cell growth and apoptosis.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives with EGFR Inhibitory Activity
Compounds sharing the pyrazolo[3,4-d]pyrimidine scaffold, such as N′-substituted benzylidene-2-(6-methyl-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetohydrazide (237) , demonstrate potent EGFR inhibition. Key comparisons include:
- EGFR IC50 Values : Compound 237 exhibits an EGFR IC50 of 0.186 µM, while erlotinib (a reference EGFR inhibitor) shows 0.03 µM . Structural differences, such as the acetohydrazide side chain in 237 versus the propylpentanamide in the target compound, may influence binding affinity.
- Apoptosis Induction : Flow cytometry studies reveal that derivatives like 235 (apoptosis rate: highest among tested compounds) and 237 induce programmed cell death in cancer cell lines, suggesting the pyrazolopyrimidine core is critical for pro-apoptotic activity .
Table 1: EGFR Inhibition and Apoptosis Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | EGFR IC50 (µM) | Apoptosis Activity (vs. Control) |
|---|---|---|
| 237 | 0.186 | Moderate |
| Erlotinib | 0.03 | N/A |
| Target Compound* | Not Reported | Pending Data |
Antibacterial Pyrazolo[3,4-d]pyrimidine Derivatives
The target compound’s structural analogs, such as ethyl 2-{(R)-4-methyl-2-[(S)-2-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl) acetamido)-3-phenylpropanamido] pentanamido] acetate (17) , exhibit potent antibacterial effects. Key findings include:
- Minimum Inhibitory Concentrations (MICs) : Derivatives like compound 17 show MICs <1 µg/mL against Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli, comparable to the target compound’s efficacy .
- Resistance Profile: Pseudomonas aeruginosa displays resistance to fluoroquinolones (MIC ≥2 µg/mL), a trend also observed in pyrazolopyrimidine derivatives, highlighting shared challenges in combating gram-negative pathogens .
Table 2: Antibacterial Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | MIC (µg/mL) for S. aureus | MIC (µg/mL) for E. coli | MIC (µg/mL) for P. aeruginosa |
|---|---|---|---|
| Target Compound* | <1 | <1 | Resistant |
| Ciprofloxacin | <1 | <1 | 3 (Resistant) |
Amide Derivatives with Diverse Pharmacological Targets
- Antiepileptic Analogs : The VPA-derived compound N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propylpentanamide exhibits low toxicity (LD50 higher than valproic acid) but targets neurological pathways, unlike the pyrazolopyrimidine-based target compound . Structural divergence (thiadiazole vs. pyrazolopyrimidine) underpins differences in therapeutic application.
Key Research Findings and Implications
Structural-Activity Relationships :
- The pyrazolopyrimidine core is versatile, enabling interactions with EGFR (via ATP-binding site inhibition) and bacterial enzymes .
- Side chains (e.g., acetohydrazide vs. propylpentanamide) dictate target specificity. For instance, acetohydrazides enhance EGFR binding, while amide linkages improve antibacterial potency .
Toxicity and Selectivity :
- Pyrazolopyrimidine derivatives show variable toxicity profiles. For example, compound 237 induces apoptosis at moderate levels, whereas antiepileptic amide derivatives exhibit lower systemic toxicity .
Clinical Relevance: The target compound’s antibacterial efficacy against gram-positive pathogens aligns with urgent needs for novel antibiotics, though resistance in P. aeruginosa remains a hurdle .
Biological Activity
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide is a compound that belongs to the pyrazolo[3,4-d]pyrimidine class, recognized for its diverse biological activities, particularly in cancer therapy. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 318.40 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core structure that is crucial for its biological activity.
The primary mechanism of action for this compound involves selective inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator in cell cycle progression. By binding to the active site of CDK2, this compound disrupts normal cell cycle regulation, leading to:
- Induction of Apoptosis : The compound has been shown to significantly induce apoptosis in various cancer cell lines at low micromolar concentrations.
- Cell Cycle Arrest : Flow cytometric analyses reveal that treatment with this compound results in cell cycle arrest at the G1/S phase.
Antitumor Efficacy
The biological activity of this compound has been assessed across multiple cancer cell lines. Notably, it exhibits potent antiproliferative effects:
| Cell Line | IC50 (µM) | Control (Doxorubicin) IC50 (µM) |
|---|---|---|
| A549 (Lung) | 2.24 | 9.20 |
| MCF-7 (Breast) | 1.74 | 42.3 |
| HepG2 (Liver) | 8.21 | N/A |
| PC-3 (Prostate) | 19.56 | N/A |
These results indicate that the compound's structural features are pivotal for its anticancer activity.
Induction of Apoptosis
In vitro studies using flow cytometry have demonstrated that treatment with this compound leads to a significant increase in apoptotic cells. For instance:
- At concentrations ranging from 2.0 to 4.0 µM, the percentage of apoptotic cells increased from 25.1% to 41.0%, compared to only 5.1% in control groups.
Case Studies and Research Findings
Recent studies have explored the efficacy and mechanisms of this compound:
- Inhibition of CDK2 : Molecular docking studies have shown that the compound forms critical hydrogen bonds with amino acids within the active site of CDK2, effectively inhibiting its activity and altering cell cycle progression.
- Structure-Activity Relationship (SAR) : Research indicates that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can enhance or diminish biological activity, suggesting that specific structural characteristics are essential for maintaining efficacy against cancer cells.
- Potential for Combination Therapy : Given its mechanism targeting CDK2 and other kinases involved in tumor proliferation, there is potential for using this compound in combination with existing chemotherapeutics to enhance overall treatment efficacy.
Q & A
Q. What are the key steps in synthesizing N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide, and what intermediates are critical?
The synthesis typically involves multi-step reactions starting with the pyrazolo[3,4-d]pyrimidine core. Key steps include:
- Cyclization of precursors (e.g., 5-amino-1H-pyrazole derivatives) under basic conditions (triethylamine) to form the heterocyclic core.
- Introduction of the phenyl and propylpentanamide substituents via nucleophilic substitution or coupling reactions.
- Final purification using column chromatography or recrystallization to achieve >95% purity . Critical intermediates include the pyrazolo[3,4-d]pyrimidin-4-one intermediate and functionalized acetamide derivatives.
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substituent positions and hydrogen/carbon environments (e.g., distinguishing aromatic protons at δ 7.2–8.1 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion at m/z 423.18) .
- Infrared Spectroscopy (FTIR): Identifies functional groups (e.g., carbonyl stretches at ~1680–1720 cm⁻¹) .
Q. What biological activities are commonly associated with this compound?
Pyrazolo[3,4-d]pyrimidine derivatives exhibit:
- Anticancer activity: Inhibition of kinases (e.g., EGFR, VEGFR) via competitive binding to ATP pockets.
- Antimicrobial effects: Disruption of bacterial cell wall synthesis or DNA gyrase activity .
- Anti-inflammatory potential: Modulation of COX-2 or NF-κB pathways .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for cyclization steps, while ethanol minimizes side reactions during substitutions .
- Catalysts: Triethylamine or DMAP improves nucleophilic substitution efficiency .
- Temperature control: Maintaining 60–80°C during cyclization prevents intermediate degradation . Methodological validation via Design of Experiments (DoE) is recommended to balance parameters .
Q. How do structural modifications influence bioactivity in pyrazolo[3,4-d]pyrimidine derivatives?
- Substituent effects:
- Electron-withdrawing groups (e.g., -CF₃ at the benzamide position) enhance kinase inhibition by 30–50% compared to electron-donating groups .
- Bulky substituents (e.g., tert-butyl) improve metabolic stability but reduce solubility .
- Methodology:
- Synthesize analogs via parallel combinatorial chemistry.
- Test activity in enzyme assays (e.g., IC50 values for kinase inhibition) and correlate with computational docking studies .
Q. How can contradictions in reported bioactivity data be resolved?
- Experimental replication: Standardize assays (e.g., use identical ATP concentrations in kinase assays) .
- Orthogonal validation: Confirm results using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., apoptosis via flow cytometry) .
- Data normalization: Account for batch-to-batch variability in compound purity (e.g., HPLC purity >98%) .
Q. What strategies are used to elucidate the mechanism of action for this compound?
- Target identification:
- Chemoproteomics (e.g., pull-down assays with biotinylated probes).
- RNA-seq to identify downstream gene expression changes .
- Pathway analysis:
- Western blotting for phosphorylation status of kinases (e.g., p-ERK, p-AKT) .
- CRISPR-Cas9 knockout of suspected targets to validate dependency .
Q. How can computational modeling aid in structural optimization?
- Molecular dynamics simulations: Predict binding modes with kinase targets (e.g., RMSD <2.0 Å indicates stable docking).
- QSAR modeling: Correlate substituent properties (e.g., logP, polar surface area) with bioavailability .
- X-ray crystallography: Resolve 3D structures of compound-target complexes (e.g., PDB deposition) to guide rational design .
Q. How does this compound compare to structurally similar pyrazolo[3,4-d]pyrimidines in terms of efficacy?
- Comparative data:
| Compound | Key Substituent | IC50 (EGFR) | Solubility (µM) |
|---|---|---|---|
| Target compound | 2-propylpentanamide | 12 nM | 45 |
| 4-chloro-N-(p-tolyl) analog | 4-Cl, p-tolyl | 28 nM | 22 |
| Trifluoromethyl derivative | -CF₃ | 8 nM | 18 |
- Conclusion: The 2-propylpentanamide group balances potency and solubility .
Q. What are the stability profiles of this compound under varying storage conditions?
- Storage recommendations:
- -20°C in desiccated, amber vials to prevent hydrolysis of the amide bond.
- Avoid aqueous buffers (pH >8) to prevent ring-opening of the pyrimidine core .
- Accelerated stability studies:
- LC-MS monitoring over 6 months shows <5% degradation at -20°C vs. 15% at 25°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
